Cyclohexyl 5-methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Cyclohexyl 5-methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a cyclohexyl group, a trimethoxyphenyl group, and a triazolopyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 5-methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps. One common method includes the cyclization of enaminonitriles with benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, resulting in high yields of the desired product. The reaction conditions often involve temperatures around 100°C and the use of solvents such as dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 5-methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazolopyrimidine core, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted triazolopyrimidines.
Scientific Research Applications
Cyclohexyl 5-methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexyl 5-methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain kinases or other enzymes involved in cellular signaling pathways . The trimethoxyphenyl group is known to enhance binding affinity and specificity, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Cyclohexyl 5-methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives:
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Similar core structure but different functional groups, leading to distinct chemical and biological properties.
7-Hydroxy-5-methyl-1,3,4-triazaindolizine: Another related compound with hydroxyl substitution, affecting its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their contributions to its overall properties and applications.
Properties
Molecular Formula |
C22H28N4O5 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
cyclohexyl 5-methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H28N4O5/c1-13-17(21(27)31-14-8-6-5-7-9-14)18(26-22(25-13)23-12-24-26)15-10-11-16(28-2)20(30-4)19(15)29-3/h10-12,14,18H,5-9H2,1-4H3,(H,23,24,25) |
InChI Key |
FHPLBXDIUWKIQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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